molecular formula C16H24O6 B14748953 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, dibutyl ester CAS No. 1160-32-3

1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, dibutyl ester

Katalognummer: B14748953
CAS-Nummer: 1160-32-3
Molekulargewicht: 312.36 g/mol
InChI-Schlüssel: QWJQTDZOQNQJDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, dibutyl ester is an organic compound with the molecular formula C16H24O6 and a molecular weight of 312.35816 g/mol . This compound is a derivative of 1,4-cyclohexanedicarboxylic acid, where the carboxylic acid groups are esterified with butanol. It is commonly used in various chemical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, dibutyl ester can be synthesized through the esterification of 1,4-cyclohexanedicarboxylic acid with butanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction rate .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, dibutyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 1,4-cyclohexanedicarboxylic acid and butanol.

    Reduction: Various reduced derivatives of 1,4-cyclohexanedicarboxylic acid.

    Substitution: Substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, dibutyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its potential therapeutic properties in various medical research studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,4-cyclohexanedicarboxylic acid, 2,5-dioxo-, dibutyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active 1,4-cyclohexanedicarboxylic acid, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, dibutyl ester is unique due to its specific esterification with butanol, which imparts distinct physical and chemical properties. This makes it suitable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

1160-32-3

Molekularformel

C16H24O6

Molekulargewicht

312.36 g/mol

IUPAC-Name

dibutyl 2,5-dioxocyclohexane-1,4-dicarboxylate

InChI

InChI=1S/C16H24O6/c1-3-5-7-21-15(19)11-9-14(18)12(10-13(11)17)16(20)22-8-6-4-2/h11-12H,3-10H2,1-2H3

InChI-Schlüssel

QWJQTDZOQNQJDW-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)C1CC(=O)C(CC1=O)C(=O)OCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.